Pipratecol - 15534-05-1

Pipratecol

Catalog Number: EVT-278596
CAS Number: 15534-05-1
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pipratecol has an effect on platelet aggregation and on the platelet release reaction.
Synthesis Analysis

The synthesis of Pipratecol typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as piperidine and appropriate carboxylic acids.
  2. Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, which may include the use of reagents that facilitate the closure of the ring structure.
  3. Functionalization: The introduction of the aminoethyl side chain occurs via nucleophilic substitution or reductive amination methods, allowing for the attachment of the amino group to the carbon backbone.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research applications.

Technical parameters such as temperature, reaction time, and solvent choice are critical during synthesis to optimize yield and purity.

Molecular Structure Analysis

Pipratecol's molecular formula is C8H16N2O2C_8H_{16}N_2O_2, and it features a piperidine ring with an aminoethyl side chain. The structure can be represented by its canonical SMILES notation, which provides insight into its connectivity:

  • Canonical SMILES: CC(C(=O)O)N1CCCCC1

Structural Features

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Carboxylic Acid Group: Contributes to the compound's acidic properties and potential reactivity.
  • Amino Group: Essential for its biological activity, particularly in neurotransmitter interactions.

The three-dimensional conformation of Pipratecol can influence its biological activity and interaction with receptors .

Chemical Reactions Analysis

Pipratecol participates in various chemical reactions that are significant for its functionality:

  1. Acid-Base Reactions: Due to the presence of a carboxylic acid group, Pipratecol can act as an acid or base depending on the pH of the environment.
  2. Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.
  3. Peptide Bond Formation: Pipratecol can react with other amino acids to form peptides, which are crucial for studying protein interactions.

These reactions are influenced by factors such as solvent polarity, temperature, and concentration of reactants.

Mechanism of Action

Pipratecol's mechanism of action primarily involves its interaction with neurotransmitter systems. It is believed to modulate ion transport mechanisms that play a crucial role in neuronal signaling:

  • Ion Transport Modulation: Pipratecol may influence the transport of ions across neuronal membranes, affecting excitability and neurotransmitter release.
  • Neurotransmitter Interactions: By mimicking natural neurotransmitters or acting as a precursor, Pipratecol can enhance or inhibit neurotransmission depending on the context.

Research indicates that Pipratecol may have implications in conditions related to neurotransmitter deficiencies, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Pipratecol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 172.23 g/mol.
  • Solubility: Generally soluble in polar solvents like water and methanol due to its ionic groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for determining suitable conditions for storage, handling, and application in laboratory settings .

Applications

Pipratecol has diverse applications within scientific research:

  1. Neuroscience Research: It serves as a tool for studying neurotransmitter dynamics and ion transport mechanisms.
  2. Pharmacological Studies: Investigated for potential therapeutic effects in conditions related to neurotransmitter imbalances.
  3. Chemical Biology: Used in the development of new compounds targeting specific biological pathways.
Historical Context and Discovery of Pipratecol as a Therapeutic Agent

Early Pharmacological Studies on Pipratecol (1960s–1970s)

Initial pharmacological investigations of pipratecol in the 1960s revealed its complex cardiovascular effects using isolated guinea-pig atrial preparations. At high concentrations (10⁻⁴ g/mL), pipratecol paradoxically increased contraction amplitude while decreasing heart rate. Conversely, at low concentrations (10⁻⁸ g/mL), it reduced contraction amplitude with a slight increase in rate [2]. These concentration-dependent dual effects suggested multiple mechanisms of action on cardiac tissue.

Further studies demonstrated pipratecol's significant adrenergic receptor interactions. Pretreatment with pipratecol suppressed the effects of adrenaline and noradrenaline on atrial contractions, while isoproterenol's effects remained largely unaffected [2]. This selective antagonism indicated differential affinity for adrenergic receptor subtypes. Crucially, reserpine pretreatment (which depletes catecholamine stores) failed to abolish pipratecol's effects, suggesting direct receptor binding rather than indirect neurotransmitter modulation. Pipratecol also moderately inhibited nicotine-induced augmentation of atrial contractions, implying additional interactions with cholinergic pathways [2].

These foundational studies positioned pipratecol as a peripheral vasodilator for cerebrovascular disorders, typically administered in combination with raubasine to enhance cerebral blood flow [2]. The adrenergic modulation properties also prompted investigations into its antiulcerative potential, leading to mechanistic studies on gastric acid secretion.

Table 1: Key Findings from Early Pipratecol Pharmacological Studies (1960s-1970s)

Parameter InvestigatedConcentrationObserved EffectSignificance
Atrial Contraction Amplitude10⁻⁴ g/mLIncreased amplitudeDemonstrated concentration-dependent dual effects
10⁻⁸ g/mLDecreased amplitude
Atrial Rate10⁻⁴ g/mLDecreased rateSuggested complex cardiac modulation
10⁻⁸ g/mLSlightly increased rate
Adrenaline ResponsePreceding additionSuppressed effectIndicated adrenergic receptor affinity
Noradrenaline ResponsePreceding additionSuppressed effectSupported adrenergic modulation
Isoproterenol ResponsePreceding additionMinimal effectSuggested β-adrenergic sparing effect
Reserpine Pretreatment24 hours priorNo significant change in pipratecol's effectsDemonstrated direct receptor interaction (not indirect via catecholamine release)
Nicotine AugmentationPreceding additionSlightly suppressedImplied cholinergic pathway involvement

Evolution of Structural Analogues in Thienoimidazole Derivatives

The thienoimidazole scaffold emerged as a privileged structure in medicinal chemistry during the 1970s-1980s, with pipratecol serving as a key prototype. Thieno[3,4-d]imidazoles feature a fused heterobicyclic system combining thiophene and imidazole rings, enabling diverse electronic interactions unmatched by simpler heterocycles [4]. This structural framework allows extensive substitutions at multiple positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties.

Pipratecol's evolution occurred alongside other clinically significant imidazole derivatives like cimetidine (antiulcer), ketoconazole (antifungal), and azathioprine (immunosuppressant), collectively demonstrating the imidazole scaffold's therapeutic versatility [3] [6]. Structure-activity relationship (SAR) studies revealed that electron-donating substituents on the phenyl rings (particularly methoxy and hydroxy groups) enhanced receptor affinity, while alterations in the piperazine-ethanol linker significantly modulated selectivity between cardiovascular and gastrointestinal targets [4] [6].

Notably, the introduction of nitro groups transformed the biological activity profile of imidazole derivatives. While pipratecol itself lacks nitro substituents, this modification in analogues like delamanid yielded potent antitubercular activity, showcasing how strategic functionalization could redirect imidazole-based compounds toward entirely different therapeutic indications [1]. Similarly, sulfur incorporation in thienoimidazoles enhanced membrane permeability compared to benzimidazole counterparts, a critical factor for intracellular targets like H⁺/K⁺-ATPase [4].

Table 2: Evolution of Key Thienoimidazole and Related Derivatives

CompoundStructural FeaturesTherapeutic ApplicationAdvantages Over Previous Agents
PipratecolMethoxyphenyl-catechol piperazine-ethanol hybridPeripheral vasodilator, AntiulcerDual cardiovascular/GI activity
Hoe 731Optimized thieno[3,4-d]imidazoleH⁺/K⁺-ATPase inhibitorEnhanced potency (IC₅₀ ~1.0 μM)
OmeprazoleBenzimidazole-pyridine derivativeProton pump inhibitorAcid-activated targeting
Delamanid4-Nitroimidazole derivativeAntitubercularActivity against multidrug-resistant Mycobacterium
CimetidineCyanoguanidine-imidazole structureH₂-receptor antagonistFirst effective medical therapy for peptic ulcers

Role in the Development of H+/K(+)-ATPase Inhibitors

Pipratecol (research code S-4216) played a pivotal role in elucidating fundamental mechanisms of gastric acid secretion inhibition through H⁺/K⁺-ATPase targeting. Comparative studies in the early 1990s differentiated pipratecol's inhibition characteristics from the benzimidazole prototype omeprazole [4]. Using intact gastric membrane vesicles, pipratecol demonstrated direct inhibition of H⁺/K⁺-ATPase activity regardless of pH gradient status, with IC₅₀ values of approximately 2.1 μM without acidification and 1.0 μM under acidifying conditions [4]. This contrasted sharply with omeprazole, which required acidification for activation (IC₅₀: 0.7 μM with proton gradient vs. ineffective without).

Mechanistic studies revealed pipratecol's dual accessibility to sulfhydryl groups - reacting with both intravesicular (luminal) and extravesicular (cytosolic) cysteine residues on the H⁺/K⁺-ATPase enzyme [4]. This characteristic was demonstrated through mercaptan protection experiments: both membrane-permeable dithioerythritol and membrane-impermeable glutathione prevented pipratecol's inhibition, whereas only dithioerythritol blocked omeprazole's action [4]. This distinction highlighted fundamental differences in molecular targeting between thienoimidazole and benzimidazole inhibitor classes.

In isolated parietal cells, pipratecol effectively inhibited histamine and dibutyryl-cAMP stimulated acid secretion with an IC₅₀ of 0.4 μM after 30-minute incubation [4]. However, its inhibitory action diminished with prolonged incubation (>120 minutes), unlike omeprazole's sustained effect. This fading efficacy was attributed to either intrinsic chemical instability or perturbation of cellular glutathione levels, limitations that informed subsequent development of more stable analogues [4]. Despite these pharmacokinetic challenges, pipratecol's proof-of-concept validation of H⁺/K⁺-ATPase as a druggable target directly contributed to the optimization of later-generation proton pump inhibitors.

Table 3: Comparative Inhibition Profile of Pipratecol vs. Omeprazole

CharacteristicPipratecol (S-4216)OmeprazoleBiological Implications
IC₅₀ (intact vesicles, pH gradient)~1.0 μM0.7 μMComparable potency under acidifying conditions
IC₅₀ (no pH gradient)2.1 μMIneffectivePipratecol acts independently of acid activation
Sulfhydryl Group AccessibilityIntra- and extravesicular (cytosolic)Luminal onlyPipratecol has broader target accessibility
Mercaptan ProtectionPrevented by DTE and glutathionePrevented only by DTE (not glutathione)Pipratecol targets surface-accessible cysteines
Parietal Cell IC₅₀ (30 min)0.4 μM0.1 μMPotent but less so than omeprazole
Inhibition DurationFades after 120 min incubationSustained over 120 minPipratecol has transient cellular effects
Chemical Activation RequirementNone (direct inhibitor)Acid-catalyzed conversion to sulfenamidePipratecol avoids activation-dependent variability

Properties

CAS Number

15534-05-1

Product Name

Pipratecol

IUPAC Name

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,18,22-24H,8-11,13H2,1H3

InChI Key

QESTYTNSJJTQCI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Solubility

Soluble in DMSO

Synonyms

alpha-(3,4-dihydroxyphenyl)-4-(2-methoxyphenyl)- 1-piperazinethanol
pipratecol
pipratecol dihydrochloride
S-4216

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.